Thiophene-3-carboxaldoxime

Coordination Chemistry Crystal Engineering Catalyst Design

Thiophene-3-carboxaldoxime (3TCOH) is a heterocyclic aldoxime that serves as a strategic intermediate and ligand. Its defining feature is the oxime group at the thiophene ring’s 3-position, which enforces a monodentate coordination mode exclusively through the nitrogen atom, as the sulfur heteroatom is remote and unable to participate in bidentate chelation.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 42466-50-2
Cat. No. B1585755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-carboxaldoxime
CAS42466-50-2
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=NO
InChIInChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+
InChIKeyCPCZUXSHORSJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Rationale for Thiophene-3-carboxaldoxime (CAS 42466-50-2) in Coordination Chemistry and Synthesis


Thiophene-3-carboxaldoxime (3TCOH) is a heterocyclic aldoxime that serves as a strategic intermediate and ligand. Its defining feature is the oxime group at the thiophene ring’s 3-position, which enforces a monodentate coordination mode exclusively through the nitrogen atom, as the sulfur heteroatom is remote and unable to participate in bidentate chelation [1]. In contrast, the 2-substituted isomer permits bidentate N,S-coordination. This positional isomerism results in fundamentally different metal complex stoichiometries, geometries, and physicochemical properties, making the 3-substituted variant essential for applications requiring a protonated, N-only donor ligand.

Why Thiophene-2-carboxaldoxime Cannot Substitute for the 3-Isomer in Metal Complexation


Substituting the common 2-isomer for the 3-isomer leads to a complete change in metal complex architecture. The 2-isomer can act as a bidentate ligand via its nitrogen and sulfur atoms [1], forming complexes like [Co(TD)2] or [Cu(TD)(OH)]2 with distinct stoichiometries. The 3-isomer, however, remains protonated and coordinates only through the oxime nitrogen [2], yielding octahedral [MX2(3TCOH)4] complexes. This fundamental difference in denticity and protonation state produces materials with divergent spectral, magnetic, and structural properties, rendering the isomers non-interchangeable.

Quantitative Evidence of Differentiation for Thiophene-3-carboxaldoxime (CAS 42466-50-2)


Monodentate N-Coordination in 3TCOH Complexes vs. Bidentate N,S-Coordination in 2-Thiophene Aldoxime Complexes

Crystal structures of [CoBr2(3TCOH)4] and [NiBr2(3TCOH)4] confirm that the oxime group remains protonated and coordinates exclusively through the nitrogen atom. No evidence of thiophene sulfur participation is observed [1]. In contrast, syn-thiophene-2-aldoxime (TDH) forms bidentate complexes such as [Co(TD)2] and [Cu(TD)(OH)]2, where coordination occurs through both nitrogen and sulfur atoms [2]. This difference is unequivocally demonstrated by infrared spectroscopy: for the 2-isomer, C–S stretching at ~718 cm⁻¹ shifts to lower frequency upon bidentate coordination, a shift absent when the ligand acts as monodentate.

Coordination Chemistry Crystal Engineering Catalyst Design

Melting Point Differentiation: Thiophene-3-carboxaldoxime vs. Thiophene-2-carboxaldoxime

The 3-isomer exhibits a significantly lower melting point of 121–122 °C , compared to 132–136 °C for the 2-isomer . This 10–15 °C difference provides a simple, quantitative parameter for identity verification and purity assessment during procurement.

Physical Organic Chemistry Quality Control Procurement Specification

N-Only Donor Capability for Selective Metal Ion Binding

The 3-substitution pattern prevents sulfur coordination, making this ligand a selective nitrogen-donor extractant. This contrasts with the 2-isomer, which acts as a non-selective N,S-donor. Studies on analogous furan-2-aldoxime systems show that the oxygen heteroatom does not participate in coordination under similar conditions, supporting a class-level inference that 3-substituted five-membered heterocyclic aldoximes are pure N-donors [1].

Analytical Chemistry Separations Science

Predicted Acidity and Lipophilicity Distinction from 2-Isomer

In silico predictions indicate a slightly higher predicted pKa of 10.71 ± 0.10 for the 3-isomer compared to 10.68 ± 0.10 for the 2-isomer , and a marginally lower LogP (~1.47 vs. ~1.61). While the differences are small, they reflect the electronic influence of the substitution pattern and can affect the compound's behavior in biological assays or extraction processes.

Medicinal Chemistry ADME Prediction Lead Optimization

Recommended Procurement Scenarios for Thiophene-3-carboxaldoxime (42466-50-2)


Design of Octahedral Co(II)/Ni(II)-Based Coordination Complexes

The exclusive N-donor character of 3TCOH facilitates the synthesis of well-defined octahedral [MX2(3TCOH)4] complexes [1]. Researchers procuring this ligand can reproducibly obtain single crystals suitable for X-ray diffraction, as the protonated oxime group prevents the formation of polynuclear or mixed-valence species common with deprotonated oximato ligands. This is ideal for studying magnetic properties or for use as precursors in materials science.

Synthesis of 3-Substituted Thiophene Building Blocks via Oxime Transformations

The 3-carboxaldoxime serves as a gateway to 3-cyanothiophene via dehydration, or to 3-aminomethylthiophene via reduction. These 3-substituted derivatives are valuable in medicinal chemistry for exploring structure-activity relationships where the 3-position attachment is critical for target engagement .

Ligand for Selective Metal Extraction and Preconcentration

Its inability to donate through sulfur makes it a selective reagent for metals that prefer nitrogen ligation over sulfur. This property can be exploited in liquid-liquid extraction or solid-phase extraction systems where sulfur-containing interferences need to be avoided, offering a cleaner separation profile compared to the 2-isomer [1].

Quality Control and Reference Standard for Isomeric Purity Verification

The distinct melting point (121–122 °C) [1] and unique IR/FT-IR spectral fingerprints [2] make the 3-isomer an ideal reference standard for confirming isomeric purity in incoming raw materials or reaction products. Its lower melting point relative to the 2-isomer minimizes the risk of thermal degradation during analysis.

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